1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

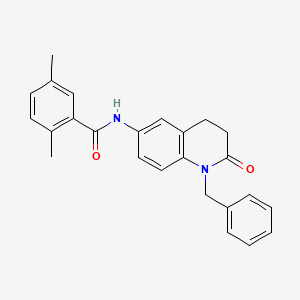

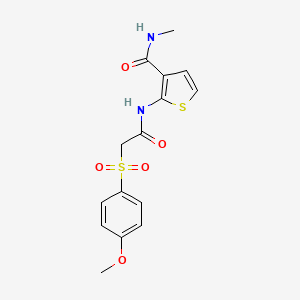

This compound, with the molecular formula C20H20N2O3S3 and a molecular weight of 432.57, is a chemical of interest in the field of medicinal chemistry .

Synthesis Analysis

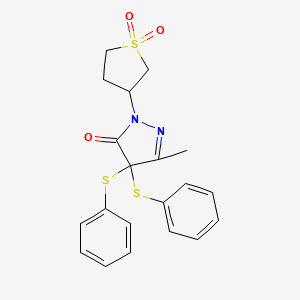

The compound has been synthesized and characterized in a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrothiophene ring bearing two oxygen atoms (forming a sulfone group), a pyrazole ring substituted with two phenylthio groups, and a methyl group.Applications De Recherche Scientifique

Carbon Dioxide Fixation

The research conducted by Theuergarten et al. (2012) discusses the use of a bifunctional frustrated Lewis pair for small molecule fixation. This includes the fixation of carbon dioxide, showcasing potential applications in CO₂ capture and environmental management (Theuergarten et al., 2012).

Electrochromic Materials

Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials using thiophene derivatives. These materials exhibited color-changing properties useful in NIR electrochromic devices, indicating applications in smart windows and display technologies (Zhao et al., 2014).

Catalytic Behavior in Transfer Hydrogenation

Carrión et al. (2007) explored ruthenium complexes containing pyrazolyl ligands for their catalytic activity in transfer hydrogenation of ketones. This research suggests potential applications in catalysis and organic synthesis (Carrión et al., 2007).

Structural and Molecular Interactions

Delgado et al. (2020) studied the structural characterization of a pyrazoline compound, highlighting its crystal packing and intermolecular interactions. Such studies are crucial in understanding molecular arrangements for material science applications (Delgado et al., 2020).

Anti-Tumor Agents

Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene, evaluating their potential as anti-tumor agents. The study reveals the significance of these compounds in medicinal chemistry, particularly in cancer treatment (Gomha et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-methyl-4,4-bis(phenylsulfanyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c1-15-20(26-17-8-4-2-5-9-17,27-18-10-6-3-7-11-18)19(23)22(21-15)16-12-13-28(24,25)14-16/h2-11,16H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDKLFQCVWTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)